(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide
Description
Properties
IUPAC Name |
[(Z)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGMYDWGAVMMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/CC(=O)N)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide typically involves the following steps:
Formation of the oxime: The starting material, 4-methylbenzoyl chloride, reacts with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding oxime.
Amination: The oxime is then reacted with an appropriate amine, such as 3-aminopropanamide, under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is an organic compound with an amino group, an imine linkage, and a benzoyloxy moiety. It belongs to the amide class and has potential biological activities and applications in medicinal chemistry. The molecular formula is , and its molecular weight is approximately 330.35 g/mol.
Scientific Research Applications
This compound has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating diseases related to enzyme activity.
- Medicinal Chemistry: It is used as an intermediate in synthesizing various biologically active compounds.
- Agrochemicals: It can be a building block for developing new pesticides or herbicides.
- Material Science: It may be explored for creating new polymers or materials with specific properties.
Interaction studies have focused on its binding affinity with target proteins and enzymes. Techniques like surface plasmon resonance and isothermal titration calorimetry can quantitatively assess these interactions. Preliminary data suggests it may exhibit selective binding properties that could be exploited for therapeutic purposes.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylbenzoic Acid | Aromatic ring with a carboxylic acid | Simpler structure without amino or imine groups |
| N-(4-Methoxyphenyl)-3-amino-3-(benzoyloxy)propanamide | Similar amide structure but with a methoxy substituent | Different electronic properties due to methoxy group |
| 2-Amino-5-chloro-N-(2,6-dimethylphenyl)acetamide | Contains an amino group and acetamide structure | Different substitution pattern on the aromatic ring |
Mechanism of Action
The mechanism of action of (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the benzoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Key Characteristics:
- Functional Groups: Amide, oxyimino, and 4-methylbenzoyl moieties.
- Physicochemical Data: Limited published data exist on properties like melting point, boiling point, or solubility. This is typical for research-stage compounds, where safety and handling focus on hazard mitigation (e.g., avoiding inhalation and skin contact, similar to related imino derivatives) .
Structural Analogs in Pharmaceutical Research
(a) β-Lactam Derivatives (Pharmacopeial Forum, 2017)
Compounds such as (Z)-2-[([(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid () share structural motifs with the target compound, including:
- Oxyimino groups: Critical for binding to bacterial penicillin-binding proteins (PBPs) in β-lactam antibiotics.
- Stereochemical specificity : The Z-configuration in these analogs enhances antibiotic efficacy by optimizing spatial alignment with target enzymes .
Key Difference : The β-lactam analogs incorporate a sulfur-containing thiazolyl ring and azetidinyl core, enabling antibiotic activity. The target compound lacks these groups, suggesting divergent applications.
(b) Cyclododecane-Based Imino Derivatives
1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane () shares the 4-methylbenzoyloxyimino group but features a cyclododecane ring instead of a propanamide chain. Safety profiles highlight similar hazards (e.g., skin/eye irritation), emphasizing the need for protective equipment during handling .
Functional Analogs in Agrochemicals
Pesticides like tepraloxydim and clethodim () contain oxyimino groups linked to cyclohexenone or propenyl moieties. These compounds inhibit acetyl-CoA carboxylase in plants, making them potent herbicides.
Key Difference : The target compound’s amide group and Z-configuration may favor interactions with mammalian enzymes or receptors, unlike the E,Z mixtures in herbicides, which optimize plant-specific activity.
Stability and Reactivity
- Hydrolytic Sensitivity: The oxyimino group in the target compound is prone to hydrolysis under acidic or alkaline conditions, a trait shared with β-lactam analogs .
- Thermal Stability: Limited data exist, but cyclododecane-based derivatives () exhibit higher thermal stability due to their macrocyclic structure, suggesting the target compound may require controlled storage .
Biological Activity
(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is an organic compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.
Overview of the Compound
This compound features a unique structure that includes an amino group, a benzoyloxy group, and an oxime group. These functional groups contribute to its reactivity and versatility in biological applications. The compound is primarily studied for its interactions with enzymes and proteins, making it a valuable tool in biochemical research and drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound can modulate enzyme activity through competitive inhibition, where it binds to the active site, preventing substrate access.
- Protein Modification: Its reactive functional groups allow for post-translational modifications of proteins, influencing their function and stability.
- Hydrophobic Interactions: The benzoyloxy group facilitates hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
Enzyme Interactions
Research indicates that this compound can be used to study various enzyme interactions. For instance:
- Targeting Specific Enzymes: It may serve as a lead compound for developing inhibitors against enzymes involved in metabolic pathways or disease processes.
- Potential Therapeutic Uses: The compound shows promise in treating conditions linked to enzyme dysfunction, such as metabolic disorders or certain cancers.
Medicinal Chemistry
In medicinal chemistry, the compound's unique structure positions it as a candidate for drug discovery:
- Lead Compound Development: Its ability to inhibit specific enzymes makes it a valuable lead for designing new therapeutic agents targeting diseases like cancer or chronic inflammatory conditions.
- Pharmacological Studies: Ongoing research aims to evaluate its pharmacokinetics and pharmacodynamics to assess its viability as a therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis reveals the uniqueness of this compound relative to similar compounds.
| Compound Name | Functional Groups | Key Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Amino, Benzoyloxy, Oxime | Enzyme inhibition, Protein modification | Versatile reactivity due to multiple functional groups |
| (Z)-4-methylbenzylideneamino benzamides | Benzamide backbone | Anticancer activity | Lacks oxime functionality |
| 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides | Benzamide derivatives | Antimicrobial properties | Different substituents affecting reactivity |
This table illustrates how this compound stands out due to its combination of functional groups that allow for diverse biological activities and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited a specific enzyme involved in cancer metabolism, leading to reduced tumor growth in vitro.
- Protein Interaction Analysis : Research using surface plasmon resonance indicated strong binding affinity between the compound and target proteins, confirming its potential as a therapeutic agent.
- Toxicity Assessment : Preliminary toxicity studies showed low cytotoxicity levels in mammalian cell lines, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation of 4-methylbenzoyl chloride with hydroxylamine derivatives, followed by coupling to a propanamide backbone. Optimization strategies include adjusting reaction temperature (e.g., 45–60°C), using anhydrous solvents to minimize hydrolysis, and employing catalysts like triethylamine to enhance nucleophilicity. Evidence from structurally similar compounds (e.g., 3-amino-3-(hydroxyimino)-N-phenylpropanamide) shows yields ranging from 26% to 59%, depending on substituent electronic effects and steric hindrance . For scale-up, ensure reagent purity and inert atmosphere to mitigate side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/19F NMR : Essential for verifying stereochemistry (Z/E configuration) and substituent positions. For example, in analogous compounds, the oxyimino proton appears as a singlet at δ 8.98 ppm in DMSO-d6, while aromatic protons resonate between δ 7.38–7.93 ppm .
- UPLC/HPLC : Used to assess purity (>98%) and monitor reaction progress. Retention times and UV absorption profiles should align with reference standards .
- Elemental Analysis : Confirm empirical formula (e.g., C18H19ClN2O4 in related structures) with <0.5% deviation .
Q. What safety protocols are mandatory for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) during characterization?
- Methodological Answer :
- Solvent Effects : Compare spectra in different deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts. For instance, acetone-d6 may stabilize intramolecular hydrogen bonds, altering proton environments .
- Dynamic Processes : Variable-temperature NMR can reveal conformational flexibility (e.g., rotamers) that broadens peaks at room temperature .
- Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts, aiding assignment of ambiguous signals .
Q. What strategies are effective for designing analogs of this compound to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Replace the 4-methylbenzoyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electronic properties. Evidence from fluorinated analogs (e.g., compound 12 in ) shows altered bioactivity due to enhanced lipophilicity.
- Stereochemical Modifications : Synthesize the (E)-isomer to compare geometric influences on binding affinity.
- Fragment-Based Approaches : Use the oxyimino-propanamide core as a scaffold for combinatorial libraries, coupling with diverse aryl halides via Buchwald-Hartwig amination .
Q. How can low reproducibility in synthesis be addressed, particularly in steps involving sensitive intermediates?
- Methodological Answer :
- Moisture Control : Employ Schlenk techniques or molecular sieves for moisture-sensitive steps (e.g., imine formation).
- Real-Time Monitoring : Use TLC or inline IR spectroscopy to track intermediate stability. For example, hydroxylamine intermediates may degrade under prolonged heating .
- Purification Refinement : Optimize column chromatography gradients (e.g., hexane/EtOH) or switch to preparative HPLC for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
